1-Ethenyl-5-(2-oxopropyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-5-(2-oxopropyl)pyrrolidin-2-one is a compound belonging to the class of pyrrolidinones Pyrrolidinones are known for their versatile chemical properties and are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenyl-5-(2-oxopropyl)pyrrolidin-2-one typically involves the reaction of pyrrolidine derivatives with appropriate reagents. One common method includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This domino process ensures the formation of the desired pyrrolidinone structure.
Industrial Production Methods: Industrial production of pyrrolidinones often involves the catalytic reduction of succinimide or the carbonylation of allylamine . These methods are efficient and yield high-purity products, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-5-(2-oxopropyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Ethenyl-5-(2-oxopropyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which 1-Ethenyl-5-(2-oxopropyl)pyrrolidin-2-one exerts its effects involves interactions with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological outcomes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
2-Pyrrolidinone: A simpler pyrrolidinone with similar chemical properties.
N-Methylpyrrolidone: Known for its use as a solvent in various industrial applications.
γ-Butyrolactam: Another pyrrolidinone derivative with diverse applications.
Uniqueness: 1-Ethenyl-5-(2-oxopropyl)pyrrolidin-2-one stands out due to its unique structure, which imparts specific chemical and biological properties. Its ethenyl group allows for additional reactivity and functionalization, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
58804-58-3 |
---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
1-ethenyl-5-(2-oxopropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H13NO2/c1-3-10-8(6-7(2)11)4-5-9(10)12/h3,8H,1,4-6H2,2H3 |
InChI Key |
WUCRRPYYBMAKIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CCC(=O)N1C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.